2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol is a compound that belongs to the class of pyrazole derivatives, which are notable for their diverse biological activities and applications in medicinal chemistry. The compound has the molecular formula and a molecular weight of 329.14 g/mol. Its structural complexity arises from the presence of an amino group, a pyrazole ring, and a phenyl group substituted with iodine, which enhances its potential as a bioactive molecule in various scientific fields, including medicinal chemistry and material science .
This compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem, where it is characterized for its purity and structural information. It is classified under organic compounds, specifically as an amino alcohol due to the presence of both an amino group and an alcohol functional group in its structure.
The synthesis of 2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol typically involves several key steps:
The reaction mechanism involves nucleophilic attack by the amino group on the electrophilic carbon of the pyrazole intermediate, leading to the formation of the final product. The use of iodine in this compound not only serves as a substituent but also plays a role in enhancing biological activity through potential interactions with biological targets .
The molecular structure of 2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 329.14 g/mol |
IUPAC Name | 2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethanol |
InChI | InChI=1S/C11H12IN3O/c12-9-3-1-8(2-4-9)10-7-11(13)15(14-10)5-6-16/h1-4,7,16H,5-6,13H2 |
InChI Key | LSFGCVDNWLUCEH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C2=NN(C(=C2)N)CCO)I |
2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol can undergo several chemical reactions:
The reactivity of this compound is largely attributed to its functional groups, which can interact with various reagents under different conditions, allowing for diverse synthetic applications.
The mechanism of action for 2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol primarily involves its ability to bind to specific molecular targets such as enzymes or receptors. This binding can lead to inhibition or modulation of enzymatic activity, affecting biochemical pathways relevant in disease processes. The precise targets depend on the context in which this compound is applied, particularly in drug development where it may act as an enzyme inhibitor .
The physical properties include:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in polar solvents like water and ethanol |
Stability | Stable under standard laboratory conditions |
These properties make it suitable for various applications in research and industry.
2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol has several scientific uses:
The pyrazole heterocycle—a five-membered ring featuring two adjacent nitrogen atoms—has evolved into a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and synthetic adaptability. The discovery of naturally occurring pyrazole derivatives (e.g., 1-pyrazolyl-alanine from watermelon seeds) in the late 1950s sparked interest in this nucleus [7]. By the 1960s, synthetic pyrazole-based drugs like antipyrine (analgesic/antipyretic) and phenylbutazone (anti-inflammatory) were clinically established, demonstrating the scaffold’s capacity for target engagement [7].
The late 20th century witnessed a strategic shift toward molecular-targeted pyrazole therapeutics. Celecoxib (a COX-2 inhibitor) exemplified this trend, leveraging its 1,5-diarylpyrazole structure for selective enzyme inhibition [7]. Simultaneously, kinase inhibitors like crizotinib (ALK/ROS1 inhibitor) and RO3201195 (p38 MAPK inhibitor) highlighted pyrazole’s role in modulating signaling pathways. The latter compound, discovered via high-throughput screening, demonstrated how the pyrazole exocyclic amine could form critical hydrogen bonds (e.g., with Thr106 in p38α), enhancing selectivity [1] [4]. These advancements underscore the three key attributes of pyrazoles:
Table 1: Clinically Impactful Pyrazole-Based Pharmaceuticals
Compound | Therapeutic Category | Key Structural Features |
---|---|---|
Celecoxib | COX-2 Inhibitor (Anti-inflammatory) | 1,5-Diarylpyrazole with sulfonamide |
Crizotinib | ALK/ROS1 Inhibitor (Anticancer) | 3-(Imidazol-1-yl)pyrazole core |
RO3201195 | p38 MAPK Inhibitor | 5-Aminopyrazole with dihydroxypropoxy |
Apixaban | Anticoagulant | Pyrazolo[3,4-c]pyridinone |
Contemporary drug design exploits pyrazole’s capacity for scaffold hybridization, as seen in the target compound 2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol, which merges the 5-aminopyrazole motif with an iodophenyl group and ethanolamine tail [4] [7].
Iodine, despite its rarity in marketed drugs, confers unique advantages when incorporated into bioactive molecules via iodophenyl groups. The 4-iodophenyl moiety—a para-substituted phenyl ring with iodine—serves as a strategic pharmacophore due to three interrelated properties:
Enhanced Binding Affinity: The iodine atom’s large atomic radius (198 pm) and polarizability enable halogen bonding with electron-rich residues (e.g., carbonyl oxygens in proteins). This interaction, with a typical strength of 1–5 kcal/mol, complements hydrogen bonding and van der Waals forces [2] [6]. In the serotonin receptor agonist DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane), the iodine forms halogen bonds with Ser159 and Ser363 in the 5-HT~2B~ receptor, contributing to its >100-fold selectivity over dopamine receptors [6].
Metabolic Stability: The strong C-I bond (bond dissociation energy ≈ 240 kJ/mol) resists oxidative metabolism by cytochrome P450 enzymes, enhancing pharmacokinetic half-lives. For instance, iodophenyl-containing kinase inhibitors show reduced formation of reactive metabolites compared to bromo or chloro analogs [2] [7].
Versatility as a Synthetic Handle: Iodophenyl groups enable cross-coupling reactions (e.g., Suzuki, Sonogashira) for late-stage diversification. This is exploited in PROTACs (proteolysis-targeting chimeras) where iodophenyl serves as an anchor for E3 ligase ligands [2].
Table 2: Comparative Analysis of Halophenyl Substituents in Drug Design
Property | Iodophenyl | Bromophenyl | Chlorophenyl |
---|---|---|---|
Atomic Radius (pm) | 198 | 185 | 175 |
Halogen Bond Strength | Strongest | Moderate | Weak |
Metabolic Lability | Low | Moderate | High |
Cross-Coupling Reactivity | High | High | Moderate |
In the context of pyrazole derivatives, iodophenyl at position 3 (as in the target compound) enhances lipophilicity (predicted logP ≈ 1.19–2.5) while providing a vector for target engagement. Computational models suggest the 4-iodophenyl group in 2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol occupies hydrophobic subpockets in kinase ATP-binding sites, akin to RO3201195’s fluorophenyl group [1] [2].
Ethanolamine (2-aminoethanol) functionalization—appending a −CH~2~CH~2~OH group via a heteroatom linkage—serves as a strategic molecular design element to optimize drug-like properties. In pyrazole-based scaffolds like the target compound, the ethanolamine moiety addresses three critical challenges:
Solubility-Permeability Balance: The terminal hydroxyl group provides hydrogen-bonding capacity (TPSA ≈ 64 Ų), enhancing aqueous solubility. Simultaneously, the ethylene linker maintains moderate lipophilicity (logP ≈ 1.19), facilitating membrane penetration. This balance is evidenced by pyrazolo[1,5-a]pyrimidine derivatives where ethanolamine substitution increased solubility >5-fold versus alkyl analogs without compromising Caco-2 permeability [9] [10].
Extended Pharmacophore Interactions: The ethanolamine’s oxygen and hydroxy group act as hydrogen-bond acceptors/donors for target engagement. For example, in GluN2A-positive allosteric modulators, ethanolamine forms salt bridges with Glu236 and water-mediated H-bonds with Asn294 in the NMDA receptor [5]. Molecular docking suggests similar interactions for the target compound’s ethanolamine with kinase hinge regions.
Synthetic Versatility: The hydroxy group serves as a handle for prodrug derivatization (e.g., phosphate esters) or conjugation (e.g., PEG linkers, fluorophores). This is exploited in PROTACs where ethanolamine facilitates linker attachment [9].
Table 3: Impact of Ethanolamine Functionalization on Pyrazole Physicochemical Properties
Property | Pyrazole-Ethanolamine | Pyrazole-Alkyl | Change |
---|---|---|---|
Topological Polar Surface Area (Ų) | 64.1 | 45.2 | +42% |
LogP | 1.19 | 2.83 | -58% |
Water Solubility (mg/mL) | 8.9 (predicted) | 0.3 (predicted) | +29-fold |
H-Bond Donors | 2 | 1 | +100% |
The 1-(2-hydroxyethyl) chain in 2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol likely adopts a gauche conformation, positioning the hydroxyl for intramolecular H-bonding with the pyrazole’s exocyclic amine. This stabilizes the bioactive conformation and reduces desolvation penalties upon binding [2] [9]. Synergistically, the 5-amino group provides an additional H-bond donor, as demonstrated in p38 inhibitors where analogous amines hydrogen-bond to Thr106 [1].
Comprehensive Profile of 2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol
Property | Value |
---|---|
Systematic Name | 2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol |
CAS Number | 1152965-65-5 |
Molecular Formula | C~11~H~12~IN~3~O |
Molecular Weight | 329.14 g/mol |
IUPAC Name | 2-[5-amino-3-(4-iodophenyl)pyrazol-1-yl]ethanol |
SMILES | C1=CC(=CC=C1C2=NN(C(=C2)N)CCO)I |
InChI Key | LSFGCVDNWLUCEH-UHFFFAOYSA-N |
XLogP | 1.19 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
Rotatable Bonds | 6 |
Topological Polar Surface Area | 64.1 Ų |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: